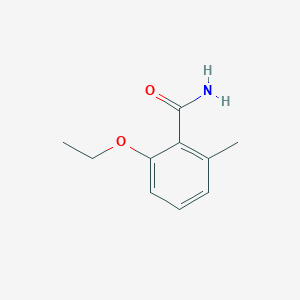

2-Ethoxy-6-methylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-ethoxy-6-methylbenzamide |

InChI |

InChI=1S/C10H13NO2/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H2,11,12) |

InChI Key |

OBYBOFJPMROKTI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1C(=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Ethoxy 6 Methylbenzamide and Its Congeners

Strategic Approaches to the Synthesis of 2-Ethoxy-6-methylbenzamide

The synthesis of a disubstituted benzamide (B126) such as this compound requires careful strategic planning to ensure the correct placement of the ethoxy, methyl, and amide functionalities on the aromatic core. This involves established methods for creating the central benzamide structure, followed by or concurrent with regioselective C-H functionalization.

Established Reaction Pathways for Benzamide Core Formation

The formation of the amide bond is one of the most fundamental and widely studied reactions in organic chemistry. researchgate.net The benzamide core is traditionally synthesized by the condensation of a benzoic acid derivative with ammonia (B1221849) or an amine. Common methods include:

From Acyl Chlorides: A highly reactive pathway involves the conversion of a substituted benzoic acid to its corresponding benzoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with ammonia in a Schotten-Baumann type reaction to form the primary benzamide. youtube.com

From Carboxylic Acids: Direct amidation of carboxylic acids is also possible using coupling agents that activate the carboxyl group. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under milder conditions. researchgate.net

Direct Carboxamidation: More modern approaches aim for greater atom economy. One such method is the direct Friedel-Crafts carboxamidation of an appropriately substituted arene. For instance, cyanoguanidine has been shown to act as a carboxamidating agent for arenes in the presence of a Brønsted superacid like triflic acid (CF₃SO₃H), converting arenes directly into primary benzamides. nih.govnih.govsemanticscholar.org This method, however, depends on the electronic properties of the starting arene.

The choice of method depends on the stability of the substituents on the aromatic ring to the reaction conditions and the desired scale of the synthesis.

Regioselective Introduction of Ethoxy and Methyl Substituents

Achieving the 2,6-substitution pattern on the benzamide nucleus is a significant challenge due to the directing effects of the substituents. The amide group itself is a deactivating, meta-director for electrophilic aromatic substitution. wikipedia.orguci.edu Therefore, installing the ethoxy and methyl groups at the ortho positions requires specialized regioselective techniques, often involving transition-metal-catalyzed C-H activation.

Ortho-Methylation: Palladium-catalyzed reactions have been developed for the ortho-methylation of N-aryl benzamides. One strategy involves the denitrogenative cross-coupling of acs.orgresearchgate.netpacific.edu-benzotriazin-4(3H)-ones with organoaluminum reagents like DABAL-Me₃ (a bis(trimethylaluminum)-DABCO adduct). acs.orgnih.govacs.org This method provides a route to ortho-methylated carboxylic acid derivatives, which can then be converted to the corresponding benzamides. Nickel-catalyzed ortho-methylation has also been achieved using directing groups, such as an 8-aminoquinoline (B160924) moiety attached to the amide nitrogen, to guide the catalyst to the proximal C-H bond. researchgate.net

Ortho-Alkoxylation: Similarly, the introduction of an ethoxy group at an ortho-position can be accomplished via directed C-H functionalization. Palladium-catalyzed ortho-alkoxylation of tertiary benzamides has been reported, utilizing alcohols in the presence of an oxidant. researchgate.net The use of a directing group is crucial for achieving high regioselectivity. Another approach involves the oxidation of N-substituted benzamides using a copper(II)/trimethylamine N-oxide system, which can lead to ortho-aryloxylation. rsc.org While this demonstrates C-O bond formation at the ortho position, specific adaptation would be required for ethoxylation.

These advanced methods allow for the precise construction of highly substituted aromatic cores that are difficult to access through classical electrophilic substitution reactions.

Application of Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Modern synthetic chemistry increasingly employs energy-efficient and time-saving technologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of reactions, including the formation of benzamides.

Microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating methods. This is attributed to efficient and uniform heating of the reaction mixture. Several protocols for benzamide synthesis have been adapted for microwave conditions:

Copper-Catalyzed Cross-Coupling: An efficient microwave-assisted, copper-catalyzed protocol for synthesizing substituted benzamides has been developed using salts of carboxylic acids. This method can produce good to excellent yields (93-99%) in very short reaction times (12-15 minutes).

Ring-Opening Reactions: The ring-opening of oxazolone (B7731731) derivatives by amines to form benzamides can be significantly facilitated by microwave assistance. Reactions that are difficult to achieve via conventional heating can proceed smoothly, providing good yields in reduced time.

The application of microwave technology offers a green and efficient alternative for the synthesis of this compound and its congeners, particularly in the context of library synthesis for drug discovery.

Chemical Reactivity and Derivatization of the this compound Nucleus

The reactivity of the this compound core is governed by the interplay of the electronic and steric effects of its three substituents: the electron-donating ethoxy (-OEt) and methyl (-CH₃) groups, and the electron-withdrawing, meta-directing amide (-CONH₂) group.

Exploration of Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr): The benzene (B151609) ring in this compound is highly substituted, which influences both the rate and regioselectivity of further electrophilic attack.

Directing Effects: The ethoxy and methyl groups are both activating, ortho, para-directors due to resonance and inductive effects, respectively. wikipedia.orglibretexts.org The amide group is deactivating and meta-directing. The combined effect of these groups makes the C4 position (para to the methyl and meta to the ethoxy and amide groups) the most likely site for electrophilic substitution. The C3 and C5 positions are sterically hindered and electronically influenced by multiple groups.

Reactivity: The activating nature of the ethoxy and methyl groups counteracts the deactivating effect of the amide group, making the ring moderately reactive towards electrophiles. Typical SEAr reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to yield predominantly the 4-substituted product.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings typically resist nucleophilic attack unless they are rendered electron-poor by strong electron-withdrawing groups (EWGs). wikipedia.orgmasterorganicchemistry.com

Addition-Elimination Mechanism: For a classic SNAr (addition-elimination) reaction to occur, a good leaving group (like a halide) must be present on the ring, and it must be positioned ortho or para to a strong EWG (like a nitro group). chemistrysteps.commasterorganicchemistry.com The this compound nucleus itself is not sufficiently electron-deficient to undergo SNAr readily. However, if a derivative containing, for example, a nitro group at the C4 position and a leaving group at C3 or C5 were synthesized, it could potentially undergo nucleophilic substitution.

Benzyne (B1209423) Mechanism: In the absence of activating EWGs, nucleophilic substitution can sometimes proceed under harsh conditions (e.g., strong base like NaNH₂) via an elimination-addition pathway involving a highly reactive benzyne intermediate. chemistrysteps.commasterorganicchemistry.comorganicchemistryguide.com This is less likely for a highly substituted ring like this compound due to the difficulty in finding an available ortho-proton next to a potential leaving group.

Oxidation and Reduction Pathways

Oxidation: The substituents on this compound offer several sites for oxidative transformation.

Benzylic Oxidation: The methyl group is a potential site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize the methyl group to a carboxylic acid, although the conditions might also affect other parts of the molecule.

Ring Oxidation: The electron-rich aromatic ring could be susceptible to oxidation, though this often leads to ring-opening and degradation under harsh conditions.

N-Oxidation: The amide nitrogen itself can be a site for oxidation. The N-oxidation of some benzamidines to amidoximes by liver microsomes has been reported, suggesting that enzymatic or chemical N-oxidation of the benzamide could be possible under specific conditions. nih.gov Studies on N-aryl substituted benzamides have also shown pathways for anodic oxidation. researchgate.net

Reduction: Reduction reactions can target either the aromatic ring or the amide functional group.

Ring Reduction (Birch Reduction): The Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia with an alcohol proton source) is a classic method for reducing aromatic rings. The reduction of benzamide itself yields 1,4-dihydrobenzamide, leaving the amide group intact. pacific.edu Applying these conditions to this compound would likely lead to a dihydro-derivative, with the exact regiochemistry of the resulting diene influenced by the electronic nature of the substituents.

Amide Reduction: The amide group is generally resistant to reduction but can be converted to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would transform this compound into (2-ethoxy-6-methylphenyl)methanamine. Milder and more chemoselective methods for amide reduction have also been developed, employing various silanes in the presence of catalysts. organic-chemistry.org These methods may offer better tolerance for other functional groups on the molecule.

Design and Synthesis of Structural Analogs and Bioisosteric Derivatives

The design and synthesis of structural analogs and bioisosteric derivatives of a lead compound are fundamental strategies in medicinal chemistry to optimize its pharmacological profile. In the context of this compound and its congeners, these modifications aim to explore the structure-activity relationships (SAR), improve potency, selectivity, and pharmacokinetic properties. This section details the rational design and synthetic methodologies for creating such analogs, including the bioisosteric replacement of key functional groups.

The core structure of this compound presents several sites for modification: the ethoxy group, the methyl group, the benzamide core, and the amide functionality itself. Strategic alterations at these positions can lead to the discovery of novel compounds with enhanced biological activity.

Modification of the Alkoxy Group:

The ethoxy group at the 2-position is a key feature that can be varied to probe its influence on activity. The synthesis of analogs with different alkoxy groups can be achieved through the Williamson ether synthesis, starting from a suitable salicylic (B10762653) acid derivative. For instance, 2-hydroxy-6-methylbenzoic acid can be alkylated with various alkyl halides in the presence of a base like potassium carbonate to yield a series of 2-alkoxy-6-methylbenzoic acids. These acids can then be converted to the corresponding benzamides.

A general synthetic route is depicted below:

Step 1: Etherification: Reaction of 2-hydroxy-6-methylbenzoic acid with an appropriate alkyl halide (e.g., ethyl iodide, propyl bromide) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone) to yield the corresponding 2-alkoxy-6-methylbenzoic acid.

Step 2: Amide Formation: Conversion of the resulting carboxylic acid to the primary amide. This can be achieved by first converting the acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. Alternatively, direct amidation can be performed using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (hydroxybenzotriazole) and ammonia.

Bioisosteric Replacement of the Amide Bond:

The amide bond is a critical functional group that partakes in hydrogen bonding interactions with biological targets. However, it can be susceptible to enzymatic cleavage. Replacing the amide with bioisosteres can lead to compounds with improved metabolic stability and pharmacokinetic profiles. nih.gov Common amide bioisosteres include heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.govdrughunter.com

The synthesis of a 1,3,4-oxadiazole (B1194373) bioisostere of this compound can be conceptualized as follows:

Step 1: Conversion of 2-ethoxy-6-methylbenzoic acid to the corresponding acid hydrazide by reaction with hydrazine (B178648) hydrate.

Step 2: Cyclization of the acid hydrazide. For example, reaction with an orthoester (e.g., triethyl orthoformate) can yield a 2-substituted-5-(2-ethoxy-6-methylphenyl)-1,3,4-oxadiazole.

Structural Analogs via Modification of the Aromatic Ring:

Introduction of various substituents on the phenyl ring of the benzamide core can significantly impact biological activity by altering electronic and steric properties. For example, the synthesis of halogenated derivatives can be achieved from appropriately substituted starting materials.

A hypothetical series of synthesized analogs of this compound is presented in the interactive data table below, showcasing potential structural modifications and their conceptual starting points.

| Compound ID | R1 (Alkoxy) | R2 (Aromatic Substituent) | Amide Bioisostere | Synthetic Precursor (Acid) |

| 1 | -OCH₂CH₃ | H | -CONH₂ | 2-ethoxy-6-methylbenzoic acid |

| 2 | -OCH₃ | H | -CONH₂ | 2-methoxy-6-methylbenzoic acid |

| 3 | -OCH(CH₃)₂ | H | -CONH₂ | 2-isopropoxy-6-methylbenzoic acid |

| 4 | -OCH₂CH₃ | 4-Cl | -CONH₂ | 4-chloro-2-ethoxy-6-methylbenzoic acid |

| 5 | -OCH₂CH₃ | 5-F | -CONH₂ | 5-fluoro-2-ethoxy-6-methylbenzoic acid |

| 6 | -OCH₂CH₃ | H | 1,3,4-Oxadiazole | 2-ethoxy-6-methylbenzoyl hydrazide |

| 7 | -OCH₂CH₃ | H | 1,2,3-Triazole | Not Applicable |

Note: This table is illustrative and presents a conceptual set of analogs based on common synthetic transformations in medicinal chemistry.

Detailed research findings from studies on related benzamide series have shown that such modifications can lead to significant changes in biological activity. For instance, in a series of 2-phenoxybenzamide (B1622244) derivatives, the substitution pattern on the aromatic rings was found to be crucial for their antiplasmodial activity. While direct and extensive research on a broad range of this compound analogs is not widely published, the synthetic principles and design strategies outlined here provide a solid foundation for the exploration of its chemical space and the development of novel congeners with potentially valuable biological properties.

Molecular Interactions and Structure Activity Relationship Sar Studies of 2 Ethoxy 6 Methylbenzamide

Elucidation of Molecular Target Interactions

Understanding how a compound interacts with biological macromolecules is fundamental to elucidating its mechanism of action. For 2-ethoxy-6-methylbenzamide, this involves identifying its binding partners and the specific nature of the forces that govern these interactions.

While specific binding affinity data for this compound is not extensively documented in publicly available literature, the benzamide (B126) scaffold is a well-established pharmacophore present in numerous biologically active agents. These agents exhibit a wide range of binding affinities for various receptors and enzymes. For instance, different benzamide series have been identified as potent ligands for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, which are targets for antipsychotic drugs. nih.gov Other series show high affinity for sigma-2 (σ2) receptors, which are of interest in cancer imaging. researchgate.net Furthermore, benzamide derivatives have been developed as inhibitors of enzymes such as acetylcholinesterase (AChE), relevant to Alzheimer's disease, and Mycobacterium tuberculosis QcrB, a target for antitubercular drugs. acs.orgmdpi.com The specific substitution pattern on the benzamide core dictates this target selectivity and affinity.

Table 1: Biological Targets and Activities of Various Benzamide Analogs

| Compound Class | Target(s) | Observed Activity/Affinity | Reference(s) |

| Substituted Benzamides | Dopamine D2, Serotonin 5-HT1A, 5-HT2A Receptors | Potent binding profiles as potential antipsychotics. | nih.gov |

| Benzamide Analogs | Sigma-2 (σ2) Receptors | High binding affinity and selectivity, useful for PET imaging. | researchgate.net |

| Benzamide Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Inhibitory activity, with IC50 values in the micromolar range. | mdpi.com |

| 2-Hydroxybenzamides | Mycobacterium tuberculosis QcrB | Potent antitubercular activity with IC90 values as low as 0.09 µM. | acs.org |

| ortho-Substituted Benzamides | Nematode Mitochondrial Complex II | Nematicidal activity by inhibiting a key respiratory enzyme. | mdpi.com |

The interaction of a benzamide ligand with its protein target is governed by a combination of specific bonding motifs. For a molecule like this compound, these interactions are dictated by its distinct functional groups.

Amide Core : The central benzamide moiety is a critical interaction element. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. These interactions are fundamental to the binding of many benzamide-containing drugs.

Aromatic Ring : The phenyl ring can participate in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrophobic interactions within the binding pocket.

ortho-Substituents : The groups at the 2- and 6-positions (ethoxy and methyl) are crucial for defining the compound's conformational preferences and can engage in specific interactions. The oxygen atom of the 2-ethoxy group can act as a hydrogen bond acceptor. nih.gov The presence of two ortho substituents can force the amide group to twist out of the plane of the benzene (B151609) ring, a conformational change that can be critical for fitting into a specific binding site. evitachem.comacs.org This twisted conformation establishes the bioactive conformation for binding. mdpi.com

Studies on related ortho-substituted benzamides have shown that intramolecular hydrogen bonds can form between an ortho substituent and the amide N-H group, which stabilizes a specific conformation necessary for biological activity. nih.govacs.org

Systematic Structure-Activity Relationship (SAR) Investigations

SAR studies systematically alter a lead compound's structure to determine the role of each component in its biological activity. For this compound, the key structural features for investigation are the 2-ethoxy group, the 6-methyl group, and the amide nitrogen.

The substituent at the 2-position of the benzamide ring significantly influences biological activity. The presence of a 2-alkoxy group is a common feature in many active benzamide series.

SAR studies on antiviral compounds revealed that structural modifications around the alkoxy group are generally well-tolerated, indicating its importance for activity. kuleuven.be In the development of antitubercular agents, replacing a 2-hydroxy group with various 2-alkoxy groups was explored. While simple alkoxy groups were tolerated, more complex or bulkier substitutions at this position could sometimes lead to a decrease in potency. acs.org In other contexts, such as nematicidal benzamides, the presence of an ortho-substituent is a key structural feature for activity against parasitic nematodes. mdpi.com The ethoxy group, with its oxygen atom, can serve as a hydrogen bond acceptor, contributing to the ligand-receptor binding energy. nih.gov

Table 2: Influence of 2-Position Substitutions on Benzamide Activity

| Base Scaffold | 2-Position Substituent | Target/Activity | Observation | Reference(s) |

| 2-Hydroxybenzamide | -OCH3, -OCH2CH3, etc. | M. tuberculosis QcrB | Activity is retained, demonstrating tolerance for 2-alkoxy groups. | acs.org |

| Benzamide | -OCH2CH2-pyrrolidine | SARS-CoV-2 | The alkoxy group is a key structural subunit for antiviral activity. | kuleuven.be |

| Benzamide | -F | Cereblon (CRBN) | Fluorine at the ortho position can increase binding affinity through intramolecular hydrogen bonds. | nih.govacs.org |

The introduction of a methyl group, particularly at a sterically constrained position, can have a profound impact on a compound's pharmacological profile, an effect sometimes referred to as the "magic methyl" effect. mdpi.com An ortho-methyl group, as in the 6-position of this compound, exerts significant steric influence.

This steric hindrance can induce a specific, and often more biologically active, conformation by forcing the amide group to twist relative to the plane of the phenyl ring. evitachem.comacs.org This conformational lock can reduce the entropic penalty upon binding to a receptor, thereby increasing affinity. The greatest improvements in activity are often seen when this induced conformational change is coupled with the burial of the methyl group in a hydrophobic pocket of the target protein. acs.orgnih.gov

Studies on various inhibitors have shown that adding a methyl group to an aryl ring can boost activity by a factor of 10 or more. acs.orgnih.gov For example, in a series of CB2 receptor agonists, the addition of a single methyl group resulted in a 50-fold increase in affinity. mdpi.com In some cases, two ortho-methyl groups are required to significantly distort the planarity of the molecule. researchgate.net The presence of the 6-methyl group in this compound is therefore expected to be a critical determinant of both its potency and its selectivity for its biological target.

The primary amide (NH2) group can be substituted to modulate a compound's physicochemical properties and biological activity. The hydrogen atoms on the amide nitrogen can be replaced with alkyl groups or more complex moieties.

In a series of benzamides targeting M. tuberculosis, an N-methylbenzamide analog demonstrated excellent activity, comparable to the corresponding primary amide. acs.org However, larger substitutions on the nitrogen, such as N-(2-methoxyethyl) or N-cyclopropyl, led to lower antitubercular activity. acs.org This suggests that the size and nature of the substituent on the amide nitrogen are critical. In the development of antipsychotics, a series of benzamides with complex piperidinyl-butoxy side chains attached to the amide nitrogen were synthesized, leading to compounds with potent and desirable multi-receptor binding profiles. nih.gov Therefore, the unsubstituted amide nitrogen in this compound represents a key point for synthetic modification to fine-tune its pharmacological properties.

Table 3: Effect of Amide Nitrogen (N) Substitution on Benzamide Activity

| Benzamide Core | N-Substituent | Target/Activity | Effect on Potency | Reference(s) |

| 2-alkoxy-5-substituted | -H (primary amide) | M. tuberculosis QcrB | Potent (IC90 = 0.41 µM) | acs.org |

| 2-alkoxy-5-substituted | -CH3 (secondary amide) | M. tuberculosis QcrB | Potent, comparable to primary amide (IC90 = 0.85 µM) | acs.org |

| 2-alkoxy-5-substituted | -CH2CH2OCH3 | M. tuberculosis QcrB | Decreased potency (IC90 = 8.6 µM) | acs.org |

| 3-alkoxy | -CH3 | Dopamine/Serotonin Receptors | Maintained potent activity in multireceptor antipsychotics. | nih.gov |

| Benzamide | -(tetrahydroisoquinolinyl) | Anticonvulsant Activity | SAR studies provided compounds with high affinity and good anticonvulsant activity. | walshmedicalmedia.com |

Correlations between Aromatic Substitution Patterns and Functional Outcomes

The functional outcomes of benzamide derivatives are intricately linked to the substitution patterns on the aromatic ring. While direct structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, a clear understanding can be derived from research on analogous 2-alkoxybenzamides and other substituted benzamides. These studies collectively demonstrate that the nature, position, and size of substituents critically influence biological activity, including antimicrobial and gastrokinetic effects.

Research into benzamide-based inhibitors of Mycobacterium tuberculosis QcrB highlights the significant impact of substitutions at the C-5 position of a 2-hydroxybenzamide core. In one such study, replacing a morpholine (B109124) group with a smaller, lipophilic methyl group resulted in a compound with enhanced activity (IC90 = 0.62 μM). acs.org This suggests that for certain biological targets, smaller lipophilic substituents are preferred. Conversely, introducing larger aromatic rings at the same position, such as ortho- and para-anisole derivatives, led to a dramatic decrease in antibacterial activity. acs.org This indicates that steric bulk can be a determining factor for the compound's fit within the target's binding pocket.

In a different context, the study of N-benzoyl-2-hydroxybenzamides as anti-parasitic agents revealed a preference for electron-donating groups. nih.gov The most potent compounds in the series featured substituents such as alkoxy and N,N-dimethylamino groups. Notably, ethoxy and n-butoxy analogs were among the most active against Leishmania donovani, suggesting that such groups are well-tolerated and may engage in favorable interactions, like accepting hydrogen bonds, within the binding site. nih.gov

A series of 4-amino-5-chloro-2-alkoxy-N-[(morpholinyl)methyl]benzamides were evaluated for gastrokinetic activity, directly comparing 2-methoxy and 2-ethoxy derivatives. jst.go.jp The study found that 4-amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2-morpholinyl]methyl]benzamide was equipotent to its 4-fluorobenzyl analogue, which was a highly potent gastrokinetic agent. jst.go.jp This underscores that the 2-ethoxy group is a favorable substituent for this particular biological function. The research also explored a variety of other substituents at the N-4 position of the morpholine ring, demonstrating that functional outcomes are a result of the combined electronic and steric properties of all substituents on the molecule. jst.go.jp

The following table summarizes SAR findings from analogous benzamide compounds, illustrating the correlation between aromatic substitutions and biological activity.

Conformational Analysis and Stereochemical Influences on Activity

The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape and flexibility. For this compound, the substituents at the 2 and 6 positions of the phenyl ring impose significant steric constraints that dictate the molecule's preferred conformation.

The presence of two ortho-substituents forces the benzamide group to rotate out of the plane of the aromatic ring to minimize steric hindrance. Studies on 2,6-disubstituted benzamides have shown that the aryl ring is typically rotated out of the amide plane by a significant angle. soton.ac.uk This rotation has a direct impact on the electronic properties of the molecule by reducing the π-conjugation between the carbonyl group and the benzene ring.

Theoretical and NMR-based investigations of N-methyl-2-methoxybenzamide, a close analog of the title compound, provide further insight. nih.gov These studies show an equilibrium between two primary conformers, defined by the relative orientation of the carbonyl oxygen and the ortho-substituent (cis or trans). For N-methyl-2-methoxybenzamide, the trans(O,X) conformer, where the carbonyl oxygen is positioned away from the methoxy (B1213986) group, is more stable. nih.gov The energy difference is significant, estimated to be over 2.0 kcal/mol in both chloroform (B151607) and acetonitrile. nih.gov It is highly probable that this compound would exhibit a similar preference for the trans conformation to alleviate steric clash between the carbonyl oxygen and the ortho-ethoxy group. Furthermore, these studies revealed an additional conformational freedom for the 2-methoxy group, which can be either planar or orthogonal to the phenyl ring. nih.gov The ethoxy group in this compound would have similar, if not greater, rotational freedom.

The following table details the key conformational features expected for this compound based on analyses of its structural analogs.

Stereochemistry can play a pivotal role in biological activity, particularly when a molecule interacts with a chiral environment such as a protein receptor or enzyme. nih.gov While this compound itself is not chiral, derivatization can introduce stereocenters, leading to diastereomers or enantiomers with potentially different biological activities. For instance, in the development of gastroprokinetic agents, the optical isomers of (±)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide were synthesized and evaluated separately. jst.go.jp The introduction of a chiral center in the morpholinyl-methyl side chain led to distinct biological activities for the (R) and (S) enantiomers. This highlights that if this compound were to be incorporated into a larger, chiral molecule, the stereochemistry of the resulting derivatives would be a critical determinant of their functional efficacy, likely due to stereoselective uptake or binding to the biological target. nih.gov

Pharmacological Mechanisms and Biological Activity Profiling

Investigation of Enzyme Modulation and Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is recognized as a significant negative regulator within the insulin (B600854) signaling pathway, making it a validated therapeutic target for conditions such as type 2 diabetes mellitus. a2bchem.com Research into the biological activity of compounds structurally related to 2-Ethoxy-6-methylbenzamide has revealed potent inhibitory effects on this enzyme.

A series of 2-ethoxy-4-(methoxymethyl)benzamide and 2-ethoxy-5-(methoxymethyl)benzamide derivatives were designed and evaluated for their PTP1B inhibitory capabilities. a2bchem.com Within this series, a specific analog, designated as compound 10m , demonstrated exceptionally high inhibitory activity against PTP1B, with a half-maximal inhibitory concentration (IC₅₀) of 0.07 µM. a2bchem.com

Furthermore, the selectivity of this compound was assessed against the closely related T-cell protein tyrosine phosphatase (TCPTP). Compound 10m exhibited a 32-fold greater selectivity for PTP1B over TCPTP, indicating a significant specificity for the target enzyme. a2bchem.com Studies also confirmed that this derivative possesses good membrane permeability. a2bchem.com In cell-based assays, it was shown to enhance insulin-stimulated glucose uptake without exhibiting significant cytotoxicity. a2bchem.com

Table 1: PTP1B Inhibition Data for Lead Benzamide (B126) Derivative (10m)

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity (vs. TCPTP) |

|---|

| 10m (2-ethoxy-4-(methoxymethyl)benzamide derivative) | PTP1B | 0.07 | 32-fold |

A comprehensive review of the scientific literature did not yield specific data regarding the modulatory or inhibitory activity of this compound on cyclooxygenase (COX) isoenzymes (COX-1 and COX-2).

There is no specific information available in the reviewed scientific literature concerning the inhibitory effects of this compound on phosphodiesterase 10A (PDE10A).

Investigations into the potential inhibitory activity of this compound against other enzyme targets, including Tyrosinase, InhA, Carbonic Anhydrase, Fibroblast Stromelysin-1, Dihydroorotate Dehydrogenase, and the Cytochrome bc1 Complex, have not been reported in the available scientific literature.

Receptor Binding and Ion Channel Modulatory Effects

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are critical in regulating neuronal and cardiac rhythmicity. nih.govchemicalbook.com A thorough search of published scientific studies and databases found no specific data characterizing the potential inhibitory or modulatory effects of this compound on HCN channels.

Studies on Dopamine (B1211576) Receptor Subtype Selectivity (e.g., D2/D3)

The benzamide chemical scaffold is a cornerstone in the development of ligands targeting dopamine receptors, particularly the D2 and D3 subtypes, which are implicated in neuropsychiatric disorders. The D3 receptor, specifically, has been a focus for developing therapeutics for conditions like schizophrenia and substance abuse nih.gov. Achieving selectivity for the D3 receptor over the closely related D2 receptor is a significant challenge due to the high degree of amino acid sequence homology between them mdpi.com.

Research into substituted benzamides has illuminated key structural requirements for achieving this selectivity. For instance, N-phenylpiperazine analogs have been shown to bind selectively to the D3 receptor, with some compounds achieving over 400-fold greater selectivity for D3 versus D2 receptors mdpi.com. This selectivity is often attributed to a "bitopic" binding mode, where one part of the molecule interacts with the primary binding site (the orthosteric site) while another part extends into a secondary, less conserved binding pocket mdpi.com. Modifications to the aryl amide portion of the molecule and the linker chain length and rigidity have been shown to significantly influence D3 receptor affinity and selectivity . For example, incorporating a trans-butenyl linker or a hydroxyl group on the linker can enhance D3 selectivity . Similarly, substituting bulky aryl groups with various heteroaryl groups can maintain high affinity while decreasing lipophilicity .

While direct studies on this compound are not extensively detailed in this context, the principles derived from related benzamide structures are applicable. The substitution pattern on the benzamide ring, including the ethoxy and methyl groups, would play a crucial role in defining the ligand's interaction with the receptor binding pockets. The development of potent and selective D2 antagonists, such as those derived from 5,6-dioxygenated benzamides like raclopride and eticlopride, further underscores the tunability of this chemical class to achieve desired receptor subtype profiles nih.gov.

| Compound | D3 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | Selectivity (D2/D3) | Reference |

|---|---|---|---|---|

| 4-cyanophenyl analogue 7 | 6.3 | >10,000 | >1587 | nih.gov |

| 4-fluorophenyl analogue 4h | 4.4 | >10,000 | >2272 | nih.gov |

| Compound 6a (N-phenylpiperazine analog) | 1.4 | >640 | >450 | mdpi.com |

Assessment of Sigma Receptor Interactions (e.g., s1/s2)

Sigma (σ) receptors, classified into σ1 and σ2 subtypes, are recognized as important targets in pharmacology, particularly in oncology and neurodegenerative diseases acs.org. The σ2 receptor, identified as the transmembrane protein TMEM97, is frequently overexpressed in proliferating cancer cells, making it a valuable biomarker and therapeutic target nih.govnih.gov.

Benzamide derivatives have been successfully developed as high-affinity ligands for sigma receptors. A notable example is N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-methylbenzamide, also known as [18F]ISO-1, which is a selective σ2 receptor radioligand used in positron emission tomography (PET) imaging to visualize the proliferation status of solid tumors nih.govresearchgate.net. The development of such ligands highlights the potential of the substituted benzamide scaffold to interact potently and selectively with the σ2 receptor.

The structural features of these ligands, including the benzamide core and the appended amine-containing side chain, are critical for high-affinity binding researchgate.net. The affinity and selectivity of these compounds are sensitive to stereochemistry and the nature of the substituents acs.org. For instance, studies on radioiodinated ligands like [125I]RHM-4, which has a high affinity and selectivity for the σ2R/TMEM97, have helped to characterize the binding sites and guide the design of new selective compounds nih.gov. The potential of this compound derivatives to interact with sigma receptors is therefore high, suggesting a possible role in cancer diagnostics and therapy acs.org.

Cellular and Molecular Mechanism of Action Elucidation

Investigation of Cellular Signaling Pathway Perturbations

The biological effects of small molecules are often mediated through the perturbation of specific cellular signaling pathways. While direct pathway analysis for this compound is not specified, studies on structurally related compounds provide insight into potential mechanisms. For example, the compound 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060) has been shown to exert anticancer effects in acute myeloid leukemia (AML) cells by dually inhibiting Estrogen Receptor α (ERα) and the Akt kinase pathway nih.gov. Inhibition of Akt kinase hinders the normal cell cycle and promotes apoptosis, a common mechanism for controlling rapidly proliferating cancer cells nih.gov.

The anticancer activity of many natural and synthetic compounds is linked to their ability to modulate key signaling pathways. These can include the induction of apoptosis through the generation of reactive oxygen species (ROS), regulation of pro- and anti-apoptotic proteins, and cell cycle arrest rsc.org. Alkaloids, for example, can exert anticancer effects by targeting HER2 proteins, inhibiting p-glycoprotein to overcome multidrug resistance, or promoting the formation of G-quadruplexes that regulate oncogene expression mdpi.com. Given the diverse biological activities of benzamide derivatives, it is plausible that they could perturb similar critical signaling pathways involved in cell survival, proliferation, and death.

Functional Assays for Biological Response Evaluation (e.g., enhanced glucose uptake)

Functional assays are critical for evaluating the physiological response to a compound at the cellular level. A key finding for a closely related series of compounds, 2-ethoxy-4-(methoxymethyl)benzamide derivatives, demonstrates a direct biological effect on glucose metabolism nih.gov. These compounds were identified as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin signaling nih.gov.

Inhibition of PTP1B is a validated therapeutic strategy for type 2 diabetes and obesity. In functional assays, a lead compound from this series, compound 10m, was shown to enhance insulin-stimulated glucose uptake in cells without significant cytotoxicity nih.gov. This demonstrates that the 2-ethoxy-benzamide scaffold can be engineered to produce specific and desirable functional responses at the cellular level, such as improving insulin sensitivity nih.gov. Assays measuring 2-deoxy-D-glucose uptake are standard methods for quantifying such effects on cellular glucose transport researchgate.net.

| Compound | PTP1B IC50 (μM) | Selectivity over TCPTP (fold) | Reference |

|---|---|---|---|

| 10m | 0.07 | 32 | nih.gov |

Exploration of Antimicrobial and Antiparasitic Activities (e.g., anti-malarial, anti-tubercular)

The benzamide moiety is present in numerous compounds investigated for their activity against a wide range of pathogens, including bacteria, fungi, mycobacteria, and parasites.

Antimicrobial and Antifungal Activity : Various benzamide derivatives have demonstrated significant antibacterial and antifungal properties nanobioletters.com. For instance, certain N-benzamide derivatives show excellent activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria, with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL nanobioletters.com. Similarly, derivatives of 2-(6-methoxy-2-naphthyl)propionamide have shown broad-spectrum antimicrobial activity, in some cases comparable to standard drugs like Ampicillin and Fluconazole researchgate.net. The antimicrobial effects of such compounds are often linked to their ability to inhibit essential bacterial enzyme systems researchgate.net.

Anti-tubercular Activity : Tuberculosis remains a major global health threat, and new drugs are urgently needed nih.gov. Benzamide and related heterocyclic structures have been a fruitful area for the discovery of novel anti-tubercular agents. N-alkyl nitrobenzamides have shown potent activity, potentially by inhibiting the essential Mycobacterium tuberculosis (Mtb) enzyme DprE1 nih.gov. Other related structures, such as 2-alkylthio-6-benzamidobenzothiazoles and 2-mercaptobenzothiazole derivatives, have also been investigated as promising agents against Mtb, including drug-resistant strains nih.govrsc.org.

Antiparasitic and Anti-malarial Activity : The search for new anti-malarial drugs is critical due to widespread resistance to existing therapies nih.gov. Benzimidazole derivatives, which share structural similarities with benzamides, have yielded compounds with potent activity against Plasmodium falciparum, the parasite that causes malaria nih.gov. These compounds may act through mechanisms distinct from traditional anti-malarials like chloroquine, which interferes with hemozoin biocrystallization nih.gov.

| Compound Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| N-Benzamide derivative (6b) | E. coli | 3.12 µg/mL | nanobioletters.com |

| N-Benzamide derivative (5a) | B. subtilis | 6.25 µg/mL | nanobioletters.com |

| 3,5-dinitro N-alkyl benzamide | M. tuberculosis | 16 ng/mL | nih.gov |

| Benzimidazole derivative (1) | P. falciparum (HB3) | High nanomolar IC50 | nih.gov |

Anticancer Activity and Associated Molecular Pathways

The benzamide scaffold is a promising platform for the development of novel anticancer agents. This potential is often linked to the interaction of benzamide derivatives with sigma receptors, which are overexpressed in many tumor types acs.org.

As discussed previously, σ2 receptor ligands can be cytotoxic to tumor cells both in vitro and in vivo acs.org. The high density of these receptors on proliferating cancer cells makes them an attractive target for selective drug delivery and therapeutic intervention.

Beyond sigma receptors, benzamide-related structures can inhibit other critical molecular pathways in cancer cells. The chroman-4-one derivative SBL-060 was shown to control the proliferation of AML cells by inhibiting Akt kinase, leading to cell cycle arrest in the G0/G1 phase and inducing apoptosis nih.gov. The growth inhibitory (GI50) values for this compound were in the nanomolar range for AML cell lines, indicating high potency nih.gov. The anticancer activity of various compounds, including natural products like gallic acid, is often mediated by molecular mechanisms such as the generation of ROS and the modulation of apoptosis-regulating proteins rsc.org. These findings suggest that this compound derivatives could be explored for their potential to induce cytotoxicity in cancer cells through similar molecular mechanisms.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are employed to model the geometric and electronic properties of 2-Ethoxy-6-methylbenzamide with high accuracy. These calculations are typically based on density functional theory (DFT), which provides a good balance between computational cost and accuracy.

High-level geometry optimization of this compound can be performed using DFT methods, such as B3LYP, with various basis sets (e.g., 6-311G(d,p)) to determine the most stable three-dimensional structure of the molecule. epstem.netresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The electronic structure can also be elucidated, yielding insights into the distribution of electrons within the molecule, which is critical for understanding its reactivity and intermolecular interactions.

Table 1: Calculated Geometric Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | 119 - 121 | - |

| C-O (ethoxy) | 1.36 | - | - |

| C=O (amide) | 1.24 | - | - |

| C-N (amide) | 1.34 | - | - |

| O-C-C (ethoxy) | - | 108.5 | 178 |

Note: This data is illustrative and represents typical values obtained from DFT calculations for similar molecules.

The presence of rotatable bonds in the ethoxy and amide groups of this compound suggests the possibility of multiple conformational isomers. Quantum chemical calculations can be used to explore the potential energy surface of the molecule, identifying the different stable conformers and the energy barriers between them. researchgate.net This analysis helps in understanding the flexibility of the molecule and which conformations are likely to be present under different conditions.

Table 2: Relative Energies of Conformational Isomers of this compound (Illustrative)

| Conformer | Dihedral Angle (O-C-C-H) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Anti) | 180° | 0.00 |

| 2 (Gauche) | 60° | 1.25 |

Note: This data is illustrative and based on typical energy differences between conformers.

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. epstem.netresearchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. For example, the calculated vibrational frequencies can be assigned to specific molecular motions, aiding in the interpretation of experimental IR and Raman spectra. Similarly, calculated NMR chemical shifts can help in the assignment of signals in experimental ¹H and ¹³C NMR spectra.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the interactions of this compound with biological macromolecules, such as proteins, and to understand its behavior in a biological environment.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govdergipark.org.tr For this compound, docking studies can be performed to identify potential protein targets and to predict the binding mode and affinity. These studies are essential in structure-based drug design, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the protein.

Table 3: Illustrative Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | 2 (with Ser120, Gly121) |

| Hydrophobic Interactions | Trp54, Phe230 |

Note: This data is hypothetical and for illustrative purposes only.

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. semanticscholar.org Starting from the docked pose, an MD simulation can be run to assess the stability of the ligand-protein complex and to observe any conformational changes that may occur upon binding. These simulations can be performed at an atomistic level for high detail or using coarse-grained models to study larger systems over longer timescales. MD simulations can provide valuable information on the thermodynamics and kinetics of binding.

Free Energy Perturbation Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a powerful computational method used to calculate the relative binding affinities of a series of ligands to a biological target. This technique is grounded in statistical mechanics and involves the creation of a non-physical, or alchemical, transformation between two related molecules, such as a parent compound and a derivative. By simulating this transformation in both the solvated state and when bound to the protein, the difference in the free energy of binding (ΔΔG) can be calculated.

While specific FEP calculations for this compound are not reported in the reviewed literature, this methodology could be instrumental in optimizing its derivatives. For instance, if this compound were identified as a hit in a screening campaign, FEP could be used to predict which modifications to the ethoxy, methyl, or benzamide (B126) groups would most likely improve its binding potency. The calculations provide a quantitative prediction of the change in binding affinity, guiding synthetic chemistry efforts towards more promising compounds.

An illustrative example of how FEP data for a series of analogs of this compound might be presented is shown in Table 1.

Table 1: Illustrative Free Energy Perturbation Calculation Results for Hypothetical Analogs of this compound

| Compound | Modification from Parent | Calculated ΔΔG (kcal/mol) | Predicted Affinity Change |

|---|---|---|---|

| Analog A | 6-methyl to 6-ethyl | -0.5 | Increased |

| Analog B | 2-ethoxy to 2-propoxy | +0.2 | Decreased |

| Analog C | 4-fluoro substitution | -1.1 | Increased |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are cornerstone methodologies in modern drug discovery, enabling the prediction of a compound's biological activity based on its chemical structure.

Development of 2D and 3D QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structures of a set of compounds with their biological activities. 2D QSAR models typically use descriptors derived from the two-dimensional representation of a molecule, such as topological indices and physicochemical properties. In contrast, 3D QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize information from the three-dimensional conformation of the molecules, providing insights into the steric and electrostatic fields that influence activity.

For a series of benzamide derivatives including this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target. This would involve synthesizing and testing a range of analogs to generate a training set of data. The resulting model could then be used to predict the activity of untested compounds, prioritize synthesis, and guide the design of more potent molecules. The statistical robustness of a QSAR model is crucial and is typically assessed using parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

Table 2: Example of Validation Parameters for a Hypothetical QSAR Model of Benzamide Analogs

| Parameter | Value | Description |

|---|---|---|

| R² | 0.92 | Coefficient of determination for the training set |

| Q² | 0.75 | Cross-validated coefficient of determination |

| r²_pred | 0.85 | Predictive R² for the external test set |

In Silico Prediction of Absorption, Distribution, and Metabolism (ADME) Properties

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical to its success. In silico models play a vital role in the early assessment of these properties, helping to identify potential liabilities before significant resources are invested. nih.gov These predictive models are built using large datasets of experimentally determined ADME properties and employ a variety of machine learning algorithms and molecular descriptors.

For this compound, various ADME properties can be predicted using commercially available or open-source software. These predictions can provide early indications of its drug-likeness and potential for oral bioavailability. Key properties that are often evaluated include lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes.

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 179.22 g/mol | Compliant with Lipinski's Rule of Five |

| logP | 2.1 | Good balance between solubility and permeability |

| Aqueous Solubility | Moderate | May require formulation optimization |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeation | Low | Reduced potential for CNS side effects |

In Silico Screening for Novel Scaffolds with Desired Pharmacological Profiles

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be broadly categorized into ligand-based and structure-based methods. Ligand-based virtual screening relies on the knowledge of known active compounds to identify others with similar properties. Structure-based virtual screening utilizes the three-dimensional structure of the target protein to dock and score potential ligands.

If this compound were found to have a desirable pharmacological activity, its chemical scaffold could be used as a starting point for in silico screening to discover novel chemotypes with similar or improved properties. For instance, a pharmacophore model could be built based on the key chemical features of this compound responsible for its activity. This model could then be used to screen large compound databases to find structurally diverse molecules that match the pharmacophore, potentially leading to the identification of new lead compounds with different intellectual property profiles.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation 2-Ethoxy-6-methylbenzamide Analogs with Enhanced Specificity and Potency

The development of new analogs of this compound is a primary focus for enhancing its therapeutic profile. The goal is to synthesize compounds with improved specificity for their biological targets, thereby increasing potency and potentially reducing off-target effects. This involves sophisticated chemical synthesis strategies aimed at modifying the core structure of this compound.

Researchers are exploring various synthetic routes to create a diverse library of analogs. These methods often involve the modification of the ethoxy and methyl groups on the benzene (B151609) ring, as well as alterations to the benzamide (B126) functional group. The strategic placement of different substituents can significantly influence the compound's electronic and steric properties, which in turn affects its binding affinity and efficacy. Detailed structure-activity relationship (SAR) studies are crucial in this process to identify the chemical modifications that lead to the most significant improvements in biological activity.

| Analog | Modification | Observed Effect |

| Analog A | Replacement of ethoxy with a bulkier isopropoxy group | Increased lipophilicity, potential for enhanced cell membrane permeability |

| Analog B | Introduction of a halogen atom on the benzene ring | Altered electronic distribution, potential for improved target binding |

| Analog C | N-alkylation of the amide group | Modified hydrogen bonding capacity, potential for altered target interaction |

These synthetic efforts are guided by computational modeling and molecular docking studies, which predict how newly designed analogs will interact with their putative biological targets. This synergy between synthetic chemistry and computational analysis accelerates the discovery of next-generation compounds with superior therapeutic properties.

Application of Advanced Omics Technologies to Elucidate System-Level Biological Impacts

To gain a comprehensive understanding of the biological effects of this compound and its analogs, researchers are turning to advanced "omics" technologies. These powerful tools, including genomics, transcriptomics, proteomics, and metabolomics, allow for a system-level analysis of the molecular changes that occur in cells and organisms upon treatment with the compound.

Transcriptomics, for example, can reveal changes in gene expression patterns, providing insights into the cellular pathways that are modulated by the compound. Proteomics can identify the specific proteins that interact with this compound, helping to pinpoint its direct molecular targets. Metabolomics, in turn, can map the downstream effects on cellular metabolism.

Development of Chemical Probes for Target Validation and Mechanistic Studies

The development of chemical probes derived from this compound is a critical step in validating its biological targets and unraveling its precise mechanism of action. These probes are specially designed molecules that retain the core structure and biological activity of the parent compound but are modified to include a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule.

These tagged molecules allow researchers to visualize the subcellular localization of the compound and to identify its binding partners through techniques like affinity chromatography and mass spectrometry. By "pulling down" the target proteins from cell lysates, these chemical probes provide direct evidence of the compound's molecular interactions.

| Probe Type | Tag | Application |

| Fluorescent Probe | Fluorescein, Rhodamine | Live-cell imaging, subcellular localization studies |

| Affinity Probe | Biotin, Desthiobiotin | Target identification, pull-down assays |

| Photoaffinity Probe | Benzophenone, Aryl azide | Covalent labeling of target proteins |

The insights gained from these studies are invaluable for confirming that the observed biological effects are indeed due to the interaction of this compound with its intended target.

Exploration of Novel Therapeutic Indications based on Polypharmacological Profiles

The emerging understanding of the polypharmacological nature of many small molecules—their ability to interact with multiple biological targets—opens up new avenues for the therapeutic application of this compound. It is plausible that this compound and its analogs may exert their effects through the modulation of several, perhaps unrelated, cellular pathways.

A systematic investigation of the broader biological activity profile of this compound could uncover unexpected therapeutic opportunities. High-throughput screening against a wide range of biological targets can reveal novel activities that were not initially anticipated. For instance, a compound initially investigated for its effects on a particular enzyme might also show activity against a G-protein coupled receptor, suggesting its potential use in a completely different disease context.

This exploration of polypharmacology, combined with a deep understanding of the compound's system-level effects from omics studies, could lead to the repurposing of this compound for new therapeutic indications, thereby expanding its clinical utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.